Cas no 57764-50-8 (Ethyl 6-hydroxybenzodisoxazole-3-carboxylate)
Ethyl 6-hydroxybenzodisoxazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
- 1,2-Benzisoxazole-3-carboxylicacid, 6-hydroxy-, ethyl ester
- ethyl 6-oxo-2H-1,2-benzoxazole-3-carboxylate
- 6-Hydroxy-3-carboethoxybenzisoxazol
- 1,2-Benzisoxazole-3-carboxylic acid, 6-hydroxy-, ethyl ester
- CZGDDLABXCFMQI-UHFFFAOYSA-N
- 8525AB
- AX8029118
- ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate
- 6-hydroxy-benzo[d]isoxazole-3-carboxylic acid ethyl ester
- 57764-50-8
- CS-0322895
- ETHYL 6-HYDROXY-1,2-BENZOXAZOLE-3-CARBOXYLATE
- AMY15360
- FT-0648636
- SCHEMBL492496
- DTXSID70680914
- AS-30988
- AKOS037643698
- A914930
- ETHYL6-HYDROXYBENZO[D]ISOXAZOLE-3-CARBOXYLATE
- DB-370576
- Ethyl 6-hydroxybenzodisoxazole-3-carboxylate
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- MDL: MFCD09038232
- Inchi: 1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3
- InChI Key: CZGDDLABXCFMQI-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=CC=2C(C(=O)OCC)=N1)O
Computed Properties
- Exact Mass: 207.05300
- Monoisotopic Mass: 207.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6
- XLogP3: 1.9
Experimental Properties
- Density: 1.359
- Boiling Point: 375.5°C at 760 mmHg
- Flash Point: 180.9°C
- Refractive Index: 1.609
- PSA: 72.56000
- LogP: 1.71010
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Ethyl 6-hydroxybenzodisoxazole-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,Room Temperature(BD29118)
Ethyl 6-hydroxybenzodisoxazole-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-hydroxybenzodisoxazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155091-1g |
ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate |
57764-50-8 | 97% | 1g |
$561 | 2021-06-08 | |
| Chemenu | CM155091-5g |
ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate |
57764-50-8 | 97% | 5g |
$1683 | 2021-06-08 | |
| Chemenu | CM155091-10g |
ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate |
57764-50-8 | 97% | 10g |
$2338 | 2021-06-08 | |
| TRC | E945860-10mg |
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate |
57764-50-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E945860-50mg |
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate |
57764-50-8 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E945860-100mg |
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate |
57764-50-8 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Ambeed | A198461-100mg |
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate |
57764-50-8 | 95% | 100mg |
$117.00 | 2022-05-16 | |
| Ambeed | A198461-250mg |
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate |
57764-50-8 | 95% | 250mg |
$266.0 | 2025-02-22 | |
| Ambeed | A198461-1g |
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate |
57764-50-8 | 95% | 1g |
$469.0 | 2023-06-17 | |
| Ambeed | A198461-5g |
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate |
57764-50-8 | 95% | 5g |
$2296.0 | 2024-05-31 |
Ethyl 6-hydroxybenzodisoxazole-3-carboxylate Suppliers
Ethyl 6-hydroxybenzodisoxazole-3-carboxylate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Ethyl 6-hydroxybenzodisoxazole-3-carboxylate
Ethyl 6-hydroxybenzodisoxazole-3-carboxylate (CAS No. 57764-50-8): A Comprehensive Overview
Ethyl 6-hydroxybenzodisoxazole-3-carboxylate (CAS No. 57764-50-8) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers worldwide. This compound, characterized by its benzodisoxazole core and hydroxylation at the 6-position, presents a versatile scaffold for further chemical modifications and biological evaluations.
The molecular framework of Ethyl 6-hydroxybenzodisoxazole-3-carboxylate consists of a benzene ring fused with an oxygen atom, forming a disoxazole moiety, which is further functionalized with a hydroxyl group at the 6-position and a carboxylate ester at the 3-position. This structural configuration not only imparts distinct electronic and steric properties but also opens up numerous possibilities for derivatization, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of benzodisoxazole derivatives. The hydroxyl group in Ethyl 6-hydroxybenzodisoxazole-3-carboxylate serves as a critical site for interactions with biological targets, suggesting its potential role in modulating various physiological processes. Preliminary studies have indicated that this compound may exhibit properties relevant to central nervous system (CNS) disorders, including neuroprotective and anti-inflammatory effects.
One of the most compelling aspects of Ethyl 6-hydroxybenzodisoxazole-3-carboxylate is its synthetic accessibility. The presence of both ester and hydroxyl functionalities allows for facile modifications through various chemical reactions, such as hydrolysis, etherification, and coupling reactions. These modifications can be tailored to enhance specific pharmacological properties or to improve solubility and bioavailability, making it an attractive candidate for drug development.
The compound's relevance in medicinal chemistry is further underscored by its structural similarity to known bioactive molecules. By leveraging computational modeling and high-throughput screening techniques, researchers have been able to identify potential binding sites on biological targets that could be modulated by derivatives of Ethyl 6-hydroxybenzodisoxazole-3-carboxylate. This has led to the development of novel analogs with enhanced efficacy and reduced side effects.
Recent advancements in synthetic methodologies have also contributed to the growing interest in this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the construction of complex derivatives with high precision. These advancements not only facilitate the synthesis of Ethyl 6-hydroxybenzodisoxazole-3-carboxylate but also pave the way for exploring its full pharmacological spectrum.
The pharmacological evaluation of Ethyl 6-hydroxybenzodisoxazole-3-carboxylate has revealed several promising activities. In vitro studies have demonstrated its ability to interact with enzymes and receptors involved in pain perception, inflammation, and neurotransmission. These findings suggest that derivatives of this compound could be developed into therapeutic agents for conditions such as chronic pain syndromes, inflammatory diseases, and neurological disorders.
In conclusion, Ethyl 6-hydroxybenzodisoxazole-3-carboxylate (CAS No. 57764-50-8) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic versatility and promising pharmacological activities, make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications and derivatives, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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